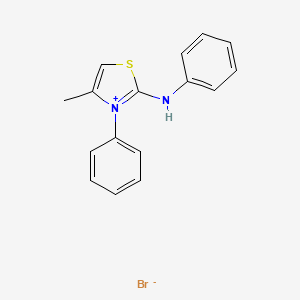

4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

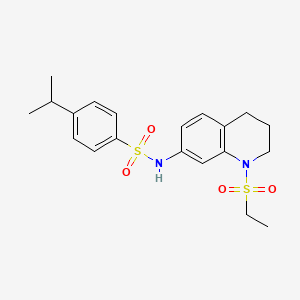

“4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide” is a compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that occur in a variety of pharmaceutical drugs . The compound has a molecular weight of 415.377 .

Synthesis Analysis

The synthesis of 4-substituted 2-(2-arylhydrazinyl)thiazol-3-ium bromides and 4-aryl-2-(substituted amino)-3-(phenylamino)thiazol-3-ium bromide derivatives has been reported . These compounds are synthesized in high yields from the interaction of mono- and di-substituted thiosemicarbazides with phenacyl bromide derivatives .Molecular Structure Analysis

The structure of the synthesized products has been elucidated using various spectroscopic tools such as IR, NMR, and mass spectrometry . The structure of three of the obtained compounds has been confirmed using X-ray crystallographic analyses .Chemical Reactions Analysis

The proposed mechanism for the formation of 4-aryl-2-amino-3-(phenylamino)thiazol-3-ium bromide derivatives is illustrated in Scheme 4 . This shows that the heterocyclization takes place via sulfur atom and N2 due to their high nucleophilicity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 415.377 . Further physical and chemical properties are not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Thiazolium-ion-based organic ionic liquids have been identified as novel catalysts that promote the benzoin condensation of benzaldehyde, demonstrating the utility of these compounds in facilitating organic reactions (Davis & Forrester, 1999). Similarly, the synthesis and structural confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts have been explored, highlighting the high yields and detailed structural elucidation of these compounds using spectroscopic methods and X-ray crystallography (Hassan et al., 2020).

Material Science and Photophysics

The photophysical properties of 5-N-Arylamino-4-methylthiazoles obtained through direct C–H arylations, bromination, and Buchwald–Hartwig aminations have been studied. These thiazoles exhibit significant absorption maxima shifts and luminescence, indicating their potential in material science applications (Murai et al., 2017). Additionally, the solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties of a thiazole-conjugated pyridinium complex have been analyzed, offering insights into the design of new photophysical materials (Li et al., 2009).

Anticancer Applications

A study on the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents has been conducted. This research highlights the synthesis of pharmacophores containing the thiazole moiety and their evaluation as potent anticancer agents, demonstrating the potential pharmaceutical applications of these compounds (Gomha et al., 2017).

Eigenschaften

IUPAC Name |

4-methyl-N,3-diphenyl-1,3-thiazol-3-ium-2-amine;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S.BrH/c1-13-12-19-16(17-14-8-4-2-5-9-14)18(13)15-10-6-3-7-11-15;/h2-12H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTPKVYDVXRTKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=[N+]1C2=CC=CC=C2)NC3=CC=CC=C3.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-5-(2-thienylacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2420151.png)

![2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2420152.png)

![5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol](/img/structure/B2420154.png)

![3,5-Dimethyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2420155.png)

![Methyl 3-[(2-{[2-({2-[(3-methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2420158.png)

![2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2420164.png)

![8-(2-hydroxyethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2420165.png)

![[(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride](/img/structure/B2420166.png)

![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2420173.png)